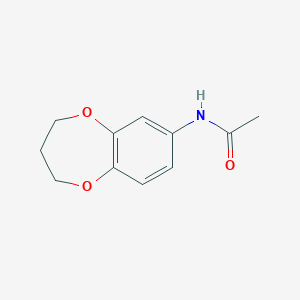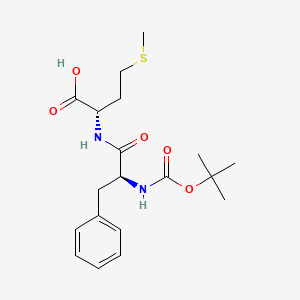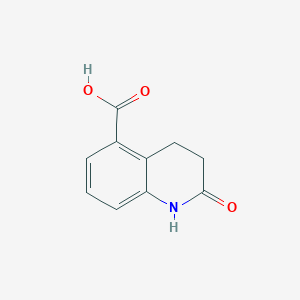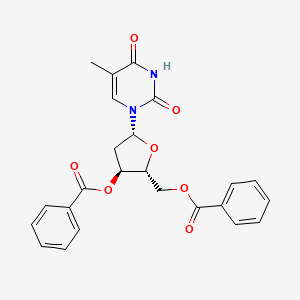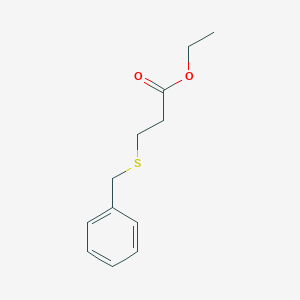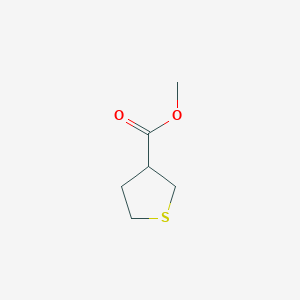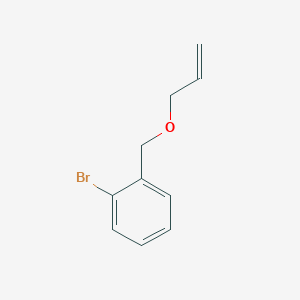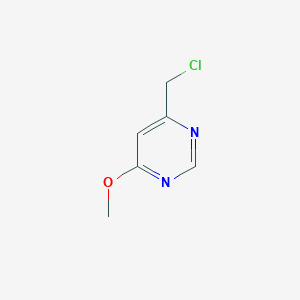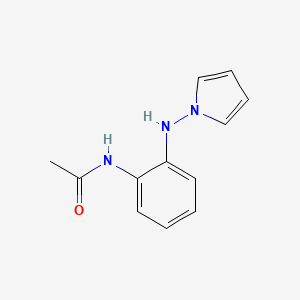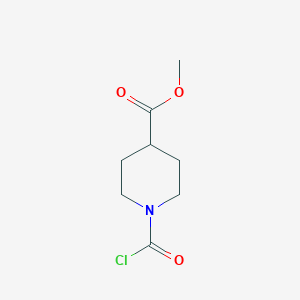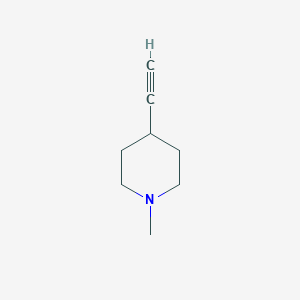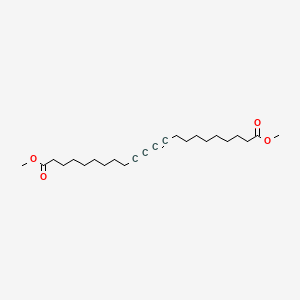
Dimethyl docosa-10,12-diynedioate
Descripción general
Descripción
Dimethyl docosa-10,12-diynedioate, also known as DDD, is a compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research. DDD is a diynoic acid ester that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
Aplicaciones Científicas De Investigación
Application in Graphene Film Reinforcement
Scientific Field
Nanotechnology and Materials Engineering
Summary
This compound is used to enhance the mechanical properties of graphene films. It acts as a π-bridging agent that connects graphene sheets, leading to ultrastrong and supertough films with high electrical conductivity and electromagnetic interference shielding capability.
Methods
The compound is introduced during the fabrication of reduced graphene oxide (rGO) films. It bridges neighboring rGO platelets, improving the alignment and interaction between the sheets. The process involves low-temperature treatments that are cost-effective and scalable.
Results
Graphene films reinforced with “Dimethyl docosa-10,12-diynedioate” exhibit a tensile strength of 1,054 MPa and toughness of 36 MJ/m³ , surpassing those of other graphene films. Additionally, the electrical conductivity reaches 1,192 S/cm , demonstrating the compound’s effectiveness in creating high-performance graphene-based materials .
Application in Hydrogenation Processes
Scientific Field
Organic Chemistry
Summary
The compound is subject to stepwise hydrogenation, a process that can be used to study reaction mechanisms and develop new synthetic pathways for complex organic molecules.
Methods
Hydrogenation is carried out in a controlled manner, typically using a palladium or platinum catalyst under high pressure and temperature conditions. The stepwise nature of the process allows for the isolation and characterization of intermediate products.
Results
The stepwise hydrogenation of “Dimethyl docosa-10,12-diynedioate” leads to the formation of various partially hydrogenated compounds, which can be useful in understanding the reactivity and stability of conjugated diene systems .
Application in Impact Protection
Scientific Field
Materials Science and Engineering
Summary
The compound contributes to the development of strong and tough graphene papers, which are particularly valuable for impact protection due to their high toughness and strength.
Methods
Graphene papers are constructed with the incorporation of small molecules that contain pyrene, which interacts with the compound via π-π/H-bonding synergistic interactions. This results in a material that is both electrically conductive and mechanically robust.
Results
The graphene papers featuring “Dimethyl docosa-10,12-diynedioate” deliver a toughness of approximately 69.67 MJ/m³ , with impressive strength close to 1 GPa . They provide significant energy absorption at high impact velocities, making them suitable for ballistic impact protection .
Propiedades
IUPAC Name |
dimethyl docosa-10,12-diynedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-27-23(25)21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24(26)28-2/h7-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETBEGZTRLGUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCC#CC#CCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556539 | |
| Record name | Dimethyl docosa-10,12-diynedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl docosa-10,12-diynedioate | |
CAS RN |
24567-41-7 | |
| Record name | Dimethyl docosa-10,12-diynedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate](/img/structure/B1611589.png)
![Thiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B1611590.png)
